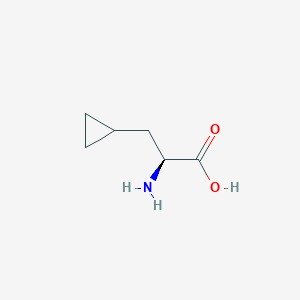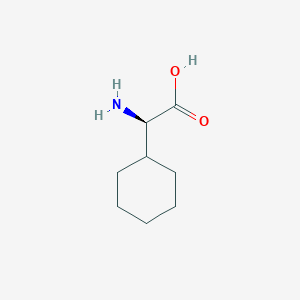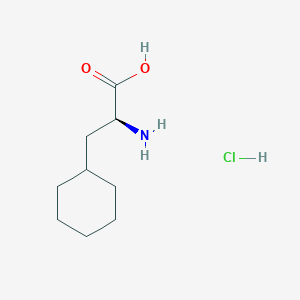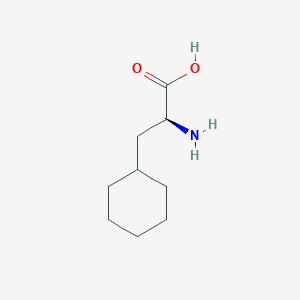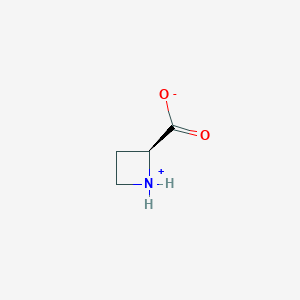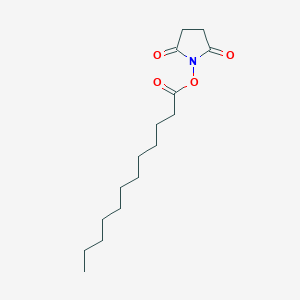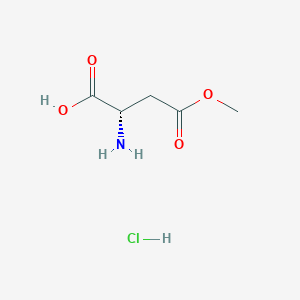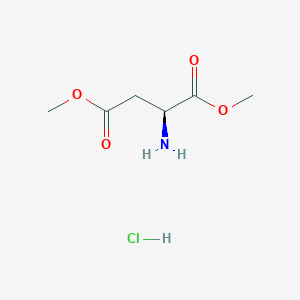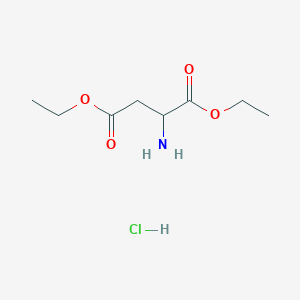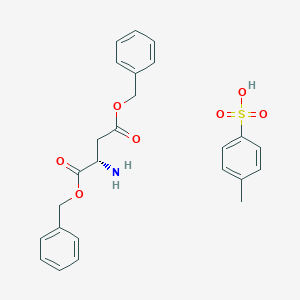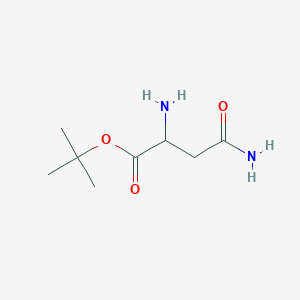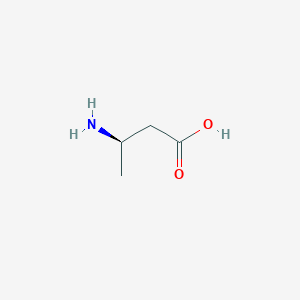
(R)-3-Aminobutanoic Acid
描述
®-3-Aminobutanoic Acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a butanoic acid chain. This compound is optically active and exists in the ®-configuration, which refers to its specific three-dimensional arrangement.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: ®-3-Aminobutanoic Acid can be synthesized through the asymmetric hydrogenation of 3-aminocrotonic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Enzymatic Synthesis: Another method involves the use of enzymes such as transaminases, which catalyze the transfer of an amino group to a precursor molecule, resulting in the formation of ®-3-Aminobutanoic Acid.
Industrial Production Methods:
Fermentation: Industrial production often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce ®-3-Aminobutanoic Acid from simple carbon sources like glucose.
Chemical Catalysis: Large-scale production can also utilize chemical catalysis, where the precursor molecules undergo catalytic reactions under controlled conditions to yield ®-3-Aminobutanoic Acid.
Types of Reactions:
Oxidation: ®-3-Aminobutanoic Acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobutanoic acid, hydroxylated derivatives.
Reduction Products: Butanol, butanal.
Substitution Products: Halogenated butanoic acids, alkylated derivatives.
Chemistry:
- ®-3-Aminobutanoic Acid is used as a chiral building block in the synthesis of complex organic molecules.
- It serves as a precursor in the production of pharmaceuticals and agrochemicals.
Biology:
- This compound is studied for its role in metabolic pathways and enzyme interactions.
- It is used in the development of biosensors and bioassays.
Medicine:
- ®-3-Aminobutanoic Acid has potential therapeutic applications in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
- It is investigated for its role in modulating neurotransmitter activity and receptor interactions.
Industry:
- The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.
- It is also used in the synthesis of specialty chemicals and fine chemicals.
作用机制
®-3-Aminobutanoic Acid exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its mechanism of action involves:
Enzyme Inhibition/Activation: The compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells.
Receptor Binding: It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
Pathway Modulation: By affecting key enzymes and receptors, ®-3-Aminobutanoic Acid can modulate various cellular pathways, leading to changes in cellular function and behavior.
相似化合物的比较
(S)-3-Aminobutanoic Acid: The enantiomer of ®-3-Aminobutanoic Acid, differing in its three-dimensional arrangement.
4-Aminobutanoic Acid (Gamma-Aminobutyric Acid): A structurally similar compound with the amino group attached to the fourth carbon.
2-Aminobutanoic Acid: Another isomer with the amino group attached to the second carbon.
Uniqueness:
- ®-3-Aminobutanoic Acid is unique due to its specific ®-configuration, which imparts distinct biochemical properties and interactions.
- Its ability to selectively interact with certain enzymes and receptors makes it valuable in research and therapeutic applications.
属性
IUPAC Name |
(3R)-3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420710 | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-73-3 | |
| Record name | (-)-3-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-aminobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the starting material used to synthesize (R)-3-Aminobutanoic Acid in the research?
A1: The research highlights the use of (S)-4-methyloxetan-2-one (also known as β-butyrolactone) as a starting material for synthesizing this compound. [] This is notable because (S)-4-methyloxetan-2-one is readily derived from the biopolymer (R)-polyhydroxybutyrate (PHB). [] Utilizing a bio-based starting material like PHB offers potential advantages in terms of sustainability and renewable resource utilization for chemical synthesis.
Q2: How does the research leverage the reactivity of specific chemical functionalities for the synthesis?
A2: The synthesis strategy capitalizes on the susceptibility of both (S)-4-methyloxetan-2-one (a β-lactone) and (6R)-2,6-dimethyl-2-ethoxy-1,3-dioxan-4-one (a 1,3-dioxanone) to SN2 ring-opening reactions. [] This allows for the introduction of various nucleophiles, such as amines and sulfur-containing compounds, leading to the formation of different derivatives of this compound. [] This approach showcases the importance of understanding and utilizing specific chemical reactions and functional group transformations in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



